4,4-Dimethyl-1,4-azasilinan-1-amine
Description
Properties
IUPAC Name |
4,4-dimethyl-1,4-azasilinan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si/c1-9(2)5-3-8(7)4-6-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMUZFYRUNMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCN(CC1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine typically involves the reaction of a silicon-containing precursor with an amine. One common method involves the cyclization of a suitable silane derivative with an amine under controlled conditions. For example, the reaction of this compound dihydrochloride with a base can yield the free amine form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving steps such as distillation or recrystallization to purify the final product. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,4-azasilinan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can modify the amine group, potentially converting it to an amide or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of functionalized amines.
Scientific Research Applications
Organic Synthesis
4,4-Dimethyl-1,4-azasilinan-1-amine serves as a versatile reagent in organic synthesis. It acts as a building block for the creation of more complex silicon-containing compounds. Its ability to undergo various functionalization reactions allows chemists to explore new synthetic pathways and develop novel materials.
Biological Applications
The compound shows promise in biological research due to its unique interactions with biological molecules:
Antiparasitic Activity:
Research has indicated that derivatives of this compound exhibit activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated significant reductions in parasite viability at concentrations above 10 µM.
Cytotoxic Effects:
In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, studies on human breast cancer cells revealed strong cytotoxicity with IC50 values below 20 µM.
Neuroprotective Properties:
Preliminary investigations suggest potential neuroprotective effects, with the compound possibly modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Antimalarial Activity
- Objective: Evaluate the efficacy of derivatives against P. falciparum.
- Method: In vitro assays using varying concentrations.
- Results: Significant reduction in parasite viability observed at concentrations above 10 µM.
- Conclusion: Indicates potential for development as an antimalarial drug.
Case Study 2: Cytotoxicity Assessment
- Objective: Assess effects on human cancer cell lines.
- Method: MTT assay performed on breast and lung cancer cells.
- Results: Strong cytotoxicity (IC50 < 20 µM) noted.
- Conclusion: Suggests potential as an anticancer agent.
Case Study 3: Neuroprotection Study
- Objective: Investigate protective effects against oxidative stress.
- Method: Neuronal cell cultures exposed to oxidative agents with and without the compound.
- Results: Reduced markers of oxidative damage in treated cells.
- Conclusion: Potential therapeutic implications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, influencing the compound’s reactivity and stability. The amine group can participate in hydrogen bonding and nucleophilic reactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Comparators
Research Findings
Biological Activity
4,4-Dimethyl-1,4-azasilinan-1-amine, also known as its dihydrochloride salt form, is a silicon-containing compound with significant potential in biological applications. Its unique structure, which integrates a silicon atom into a six-membered ring, allows for diverse interactions with biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C6H16N2Si.2ClH. The presence of silicon in its structure provides unique reactivity compared to traditional organic compounds.
Synthesis Methods
The synthesis typically involves the reaction of this compound with hydrochloric acid to yield the dihydrochloride salt. This reaction is conducted under controlled laboratory conditions to ensure high purity and yield. In industrial settings, automated systems are utilized to maximize efficiency and minimize waste during production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The silicon atom can form unique bonds that influence the compound's reactivity and biological effects. The exact pathways and targets remain under investigation but are believed to involve interactions with enzymes and other biomolecules.
Antifungal Properties
Recent studies have highlighted the antifungal potential of this compound. For instance, it has been evaluated for its ability to inhibit various pathogenic fungi. Preliminary assays suggest that compounds related to this structure exhibit moderate to potent antifungal activity against several strains .
| Compound | Inhibitory Rate (%) | EC50 (μg/mL) |
|---|---|---|
| 4b | 67 - 89 | 16.33 - 18.06 |
| Boscalid | - | 16.64 |
This table demonstrates that certain derivatives of the compound show competitive efficacy compared to established antifungals like boscalid.
Anticancer Activity
There is ongoing research into the anticancer properties of silicon-containing amines like this compound. Studies indicate that similar compounds may exhibit cytotoxic effects on various cancer cell lines through mechanisms involving DNA alkylation and disruption of cellular processes .
Case Studies
A notable study explored the biological activity of various alkylating agents, including those structurally related to this compound. The findings suggested that these compounds could effectively target neoplastic cells in vitro, demonstrating potential for therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for preparing 4,4-dimethyl-1,4-azasilinan-1-amine and its derivatives?
Methodological Answer: The compound is synthesized via acid-amine coupling using 4,4-dimethyl-1,4-azasilinane hydrochloride (intermediate) with substituted carboxylic acids. Key reagents include EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) to activate the carboxyl group. Reaction conditions typically involve inert solvents (e.g., dichloromethane) at room temperature for 12–24 hours. Purification employs column chromatography or recrystallization. For example, (2,5-dichlorophenyl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone (yield: ~60%) is prepared using this protocol .
| Example Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Compound 4 (phenyl derivative) | EDC·HCl, HOBt | RT, 24h | 60–73 |
| Compound 20 (undecan-1-one derivative) | Hydrogenation (H₂/Pd-C) | RT, 6h | 55–65 |
Q. How is this compound characterized in research settings?
Methodological Answer: Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Peaks at 2953 cm⁻¹ (C-H stretch), 1654 cm⁻¹ (C=O stretch), and 1252 cm⁻¹ (Si-C vibrations) confirm functional groups .
- NMR : ¹H NMR (CDCl₃) shows resonances at δ 0.05 ppm (Si(CH₃)₂), δ 1.49–1.79 ppm (methylene protons), and δ 3.60–3.65 ppm (N-CH₂). ¹³C NMR confirms carbonyl (δ 174.7 ppm) and silicon-bound methyl groups (δ -3.1 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Catalyst Screening : Alternative coupling agents (e.g., DCC or DIC) may enhance efficiency for sterically hindered carboxylic acids.
- Purification : Gradient elution in chromatography (e.g., hexane/ethyl acetate) improves separation of polar byproducts.
- Substrate Variation : Electron-deficient carboxylic acids (e.g., 2,5-dichlorobenzoic acid) yield higher conversions due to increased electrophilicity .
Q. What analytical challenges arise in confirming the structure of this compound complexes, and how can they be addressed?
Methodological Answer: Challenges include:
- Silicon Isomerism : Dynamic Si-N bonding can lead to conformational isomers. VT-NMR (Variable Temperature NMR) between -40°C and 25°C resolves splitting patterns.
- Crystallinity Issues : Poor crystal formation hampers X-ray diffraction. Use of bulky counterions (e.g., triflate) or co-crystallization agents (e.g., crown ethers) improves crystal packing.
- Impurity Detection : Trace siloxane byproducts require HPLC-MS with a C18 column (acetonitrile/water gradient) for identification .
Q. What is the role of this compound in structure-activity relationship (SAR) studies for insect repellents?
Methodological Answer: SAR studies focus on modifying the silicon-nitrogen framework to enhance volatility and binding to insect olfactory receptors. Key parameters:
- Lipophilicity : Longer alkyl chains (e.g., compound 20 with undecan-1-one) increase membrane permeability.
- Electron Density : Electron-withdrawing substituents (e.g., Cl) on aryl groups improve stability in biological matrices.
- Bioassay Validation : Mosquito repellency assays (e.g., WHO arm-in-cage tests) quantify efficacy, with ED₅₀ values correlated to substituent electronic profiles .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Literature reports varying yields (55–73%) for similar derivatives. Resolution requires strict control of moisture (using molecular sieves) and stoichiometric equivalence of coupling reagents .
- Spectroscopic Ambiguities : Overlapping NMR signals (e.g., δ 1.49–1.79 ppm) are clarified via 2D techniques (HSQC, HMBC) to assign quaternary carbons and silicon environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
